1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
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Overview
Description
1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a synthetic organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a piperazine ring attached to a thiadiazole moiety, which is further substituted with a 3,4-dichlorophenylmethyl group. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the 3,4-Dichlorophenylmethyl Group: The 3,4-dichlorophenylmethyl group can be introduced via nucleophilic substitution reactions, where the thiadiazole intermediate reacts with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Piperazine Derivative: The final step involves the reaction of the substituted thiadiazole with piperazine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole or piperazine derivatives.
Substitution: N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit microbial growth by targeting bacterial cell wall synthesis or protein function.
Molecular Targets and Pathways: Potential targets include enzymes like kinases, proteases, or receptors involved in signal transduction pathways. The exact pathways would depend on the specific biological context and the nature of the disease or condition being targeted.
Comparison with Similar Compounds
1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}morpholine: Contains a morpholine ring instead of piperazine.
1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}thiomorpholine: Features a thiomorpholine ring.
Uniqueness: 1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is unique due to the combination of its thiadiazole and piperazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4S/c14-10-2-1-9(7-11(10)15)8-12-17-13(20-18-12)19-5-3-16-4-6-19/h1-2,7,16H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWVLMNZSHUOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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